![molecular formula C16H14Br3N3O3 B5549033 4-methyl-N-{2,2,2-tribromo-1-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5549033.png)

4-methyl-N-{2,2,2-tribromo-1-[(2-nitrophenyl)amino]ethyl}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

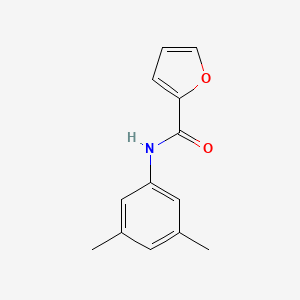

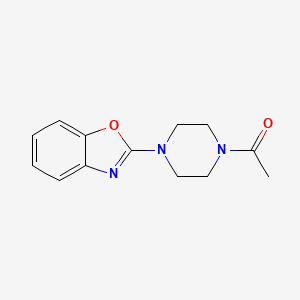

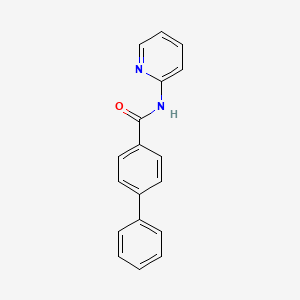

Benzamide derivatives are a class of organic compounds known for their diverse pharmacological activities and applications in medicinal chemistry. These compounds are characterized by a benzamide moiety, where the amide group is directly attached to a benzene ring. The modification of this core structure through the introduction of various functional groups, such as nitro, methyl, and tribromoethyl groups, can significantly alter their chemical properties and biological activities.

Synthesis Analysis

The synthesis of complex benzamide derivatives typically involves multi-step organic reactions, starting from simple benzene derivatives. For instance, the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide derivatives has been reported through reactions involving nitroaniline and benzamidomethyl chloride in aqueous media, showcasing the use of amine coupling reactions and nucleophilic substitution as key steps (Buzarevski et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using spectroscopic methods such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier-Transform Infrared Spectroscopy), and X-ray crystallography. For example, a bisamide compound, N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide, was characterized by these techniques, highlighting the importance of hydrogen bonding in its crystal structure (Ayoob & Hawaiz, 2023).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including nucleophilic substitution, amidation, and electrophilic aromatic substitution. The presence of functional groups such as nitro, amino, and alkyl groups influences their reactivity and the type of chemical reactions they can participate in.

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and the nature of substituents. For instance, the crystal structure analysis of certain benzamide derivatives provides insight into their solid-state properties, including molecular packing and hydrogen bonding patterns (Saeed et al., 2010).

Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis Techniques : The synthesis of related compounds often involves specific reactions to introduce various functional groups, enhancing their chemical properties and potential applications. For example, the synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide showcases a method involving (benzamidomethyl)triethylammonium chloride and 4-nitroaniline in aqueous media, characterized by 1H-NMR, 13C-NMR, and FTIR spectroscopy (Buzarevski, Mikhova, & Popovski, 2014).

Antimicrobial and Anticonvulsant Activities

Antimicrobial Properties : Research on acylthiourea derivatives, closely related in structure to the query compound, demonstrates significant antimicrobial activity against various bacterial and fungal strains. These activities suggest potential for related compounds in developing new antimicrobial agents (Limban et al., 2011).

Anticonvulsant Activity : Analogs of benzamide derivatives, such as 4-amino-N-(2,6-dimethylphenyl)benzamide or ameltolide, show promising anticonvulsant properties in various models, indicating the potential of structurally related compounds for further investigation in this domain (Lambert et al., 1995).

Chemical Properties and Interactions

- Chemical Behavior and Applications : The synthesis and study of compounds like 4-amino-N-(4-sulfamoylphenyl)benzamide and its derivatives highlight the relevance of specific functional groups in mediating biological activities, such as inhibiting certain enzymes. This underscores the importance of detailed chemical synthesis and characterization in understanding and exploiting the biological potentials of these compounds (Ulus et al., 2013).

Propriétés

IUPAC Name |

4-methyl-N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Br3N3O3/c1-10-6-8-11(9-7-10)14(23)21-15(16(17,18)19)20-12-4-2-3-5-13(12)22(24)25/h2-9,15,20H,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJIRVMKLSVCHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Br3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-[2,2,2-tribromo-1-(2-nitroanilino)ethyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,3-dihydroxybenzylidene)amino]benzonitrile](/img/structure/B5548953.png)

![1-(2-{4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5548975.png)

![2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5548991.png)

![N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548997.png)

![2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5548998.png)

![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B5549007.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-piperazinyl]pyrazine](/img/structure/B5549020.png)

![8-[(6-isopropyl-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549024.png)

![(4-{[4-(methylsulfonyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5549027.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5549031.png)

![4-methyl-2-[2-(2-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5549056.png)